[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Overview
Description
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The compound features a piperidine ring attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to an ethylamine group.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal phosphorylation processes in cells, which are crucial for many cellular activities such as cell division, survival, and apoptosis . The disruption of these processes can lead to the death of cancer cells .
Result of Action
The compound shows good in vitro anti-proliferative activities against leukemia cell lines . Some derivatives of this compound were found to be 8-10 times more potent than the BTK inhibitor ibrutinib . The compound can induce significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Analysis
Biochemical Properties
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction between this compound and protein kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in various signaling pathways that are crucial for cell growth and proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the FLT3-ITD mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase . These effects are particularly significant in cancer cells, where the compound has demonstrated antiproliferative activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of protein kinases, inhibiting their enzymatic activity. This inhibition disrupts the phosphorylation processes that are essential for the activation of various signaling pathways. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on protein kinases over extended periods. Long-term studies have indicated that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through processes such as oxidation and conjugation. These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, including the liver and kidneys, where it exerts its therapeutic effects. The distribution of this compound can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other regulatory proteins. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the ethylamine group to an amine oxide.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Replacement of the piperidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidines.
Substitution: Formation of substituted piperidines or pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of kinase inhibitors for cancer treatment.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Ibrutinib: A well-known kinase inhibitor that also contains a pyrazolo[3,4-d]pyrimidine core.
Piperidine derivatives: Other compounds with a piperidine ring that are used in various therapeutic applications.
Uniqueness: While similar compounds like ibrutinib share structural similarities, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is unique in its specific substitution pattern and potential applications. Its distinct chemical structure may confer different biological activities and pharmacokinetic properties compared to other compounds in its class.
Properties
IUPAC Name |
2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-4-7-18-12-10(8-16-18)11(14-9-15-12)17-5-2-1-3-6-17/h8-9H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUMPNKSJPVWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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